molecular formula C16H24Cl2N2O3S B222487 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No. B222487
M. Wt: 395.3 g/mol
InChI Key: OBOBRTLVHYQJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various types of cancer. It is a selective inhibitor of the protein kinase BTK, which is involved in signaling pathways that regulate cell growth and survival.

Mechanism of Action

3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide works by inhibiting the activity of BTK, which is a key component of the B-cell receptor signaling pathway. This pathway is critical for the survival and proliferation of cancer cells, and inhibition of BTK leads to decreased cell growth and increased apoptosis. 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response.
Biochemical and Physiological Effects
3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been shown to have potent anti-tumor activity in preclinical studies, both as a single agent and in combination with other cancer treatments. It has also been shown to have immunomodulatory effects, which may enhance the anti-tumor immune response. 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which may make it a suitable candidate for clinical development.

Advantages and Limitations for Lab Experiments

One advantage of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is its potency and selectivity as a BTK inhibitor, which makes it a useful tool for studying the role of BTK in cancer biology. However, one limitation of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is its relatively low solubility, which may make it difficult to use in certain experimental settings. Additionally, the high cost of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide may limit its widespread use in research.

Future Directions

There are several future directions for research on 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide. One area of interest is the development of combination therapies that include 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, as preclinical studies have shown that it has synergistic effects with other cancer treatments. Another area of interest is the investigation of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide in other types of cancer, beyond lymphoma and leukemia. Finally, there is ongoing research on the optimization of the pharmacokinetic properties of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, to improve its efficacy and reduce the risk of side effects.

Synthesis Methods

The synthesis of 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves several steps, including the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with 2,2,6,6-tetramethylpiperidine-4-amine, followed by purification and isolation of the product. The final compound is a white crystalline powder with a molecular weight of 447.99 g/mol.

Scientific Research Applications

3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has been studied extensively for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Preclinical studies have shown that 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a potent and selective inhibitor of BTK, which plays a critical role in the survival and proliferation of cancer cells. 3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and immunotherapy.

properties

Product Name

3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Molecular Formula

C16H24Cl2N2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

3,4-dichloro-2-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H24Cl2N2O3S/c1-15(2)8-10(9-16(3,4)20-15)19-24(21,22)12-7-6-11(17)13(18)14(12)23-5/h6-7,10,19-20H,8-9H2,1-5H3

InChI Key

OBOBRTLVHYQJFC-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.